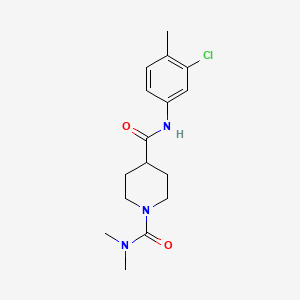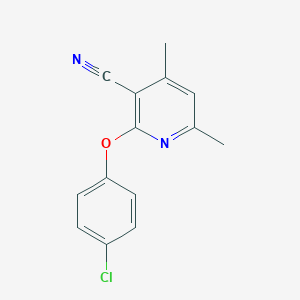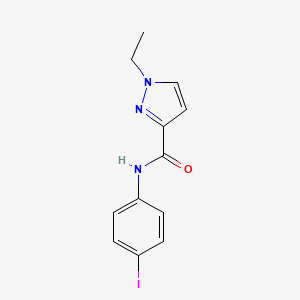
N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. CEP-1347 was originally developed as a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in cell death and inflammation pathways. In
作用机制
CEP-1347 exerts its neuroprotective effects by inhibiting the activity of N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, a protein kinase that plays a key role in cell death and inflammation pathways. This compound is activated in response to various stress stimuli, including oxidative stress, excitotoxicity, and inflammation, and promotes cell death by phosphorylating and activating pro-apoptotic proteins. By inhibiting this compound activity, CEP-1347 prevents the activation of pro-apoptotic proteins and promotes cell survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In addition to its neuroprotective effects, CEP-1347 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of microglia, the immune cells of the brain that are involved in neuroinflammation. CEP-1347 has also been shown to promote the production of neurotrophic factors, such as BDNF and GDNF, which promote the survival and growth of neurons.
实验室实验的优点和局限性
CEP-1347 has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized in terms of its chemical and biological properties. CEP-1347 has also been shown to be effective in a wide range of cell types and animal models, making it a versatile tool for studying the role of N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in various physiological and pathological processes.
However, there are also some limitations to the use of CEP-1347 in lab experiments. One of the main limitations is its specificity for this compound. While CEP-1347 is a potent inhibitor of this compound, it can also inhibit other kinases at higher concentrations, which can complicate the interpretation of experimental results. Another limitation is the relatively low yield of the synthesis, which can limit the availability of the compound for large-scale experiments.
未来方向
There are a number of future directions for the study of CEP-1347. One area of research is the development of more specific N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide inhibitors that can overcome the limitations of CEP-1347. Another area of research is the investigation of the potential therapeutic applications of CEP-1347 in various neurological disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. In addition, there is a need for further studies to elucidate the molecular mechanisms underlying the neuroprotective effects of CEP-1347, as well as the potential side effects of long-term treatment with the compound. Overall, CEP-1347 represents a promising tool for the study of this compound signaling and a potential therapeutic agent for the treatment of neurological disorders.
合成方法
The synthesis of CEP-1347 involves a series of chemical reactions that convert readily available starting materials into the final product. The synthesis begins with the reaction of 3-chloro-4-methylbenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with diethyl oxalate to form the piperidine ring, followed by oxidation with potassium permanganate to form the final product. The overall yield of this synthesis is around 20%.
科学研究应用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. In preclinical studies, CEP-1347 has been shown to protect neurons from cell death induced by various neurotoxic insults, including oxidative stress, excitotoxicity, and inflammation. CEP-1347 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
属性
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-4-5-13(10-14(11)17)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYMAAUHZWWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)


![2-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B5306750.png)
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)
